molecular formula C20H24N2O2 B2599081 (1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-83-7

(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B2599081
CAS No.: 853752-83-7
M. Wt: 324.424
InChI Key: HMMHRINFQUDNHQ-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

Imidazoles can be synthesized through a variety of methods. Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the imidazole ring can influence the compound’s optoelectronic properties .


Chemical Reactions Analysis

The chemical reactions of imidazoles can vary widely depending on the specific compound and conditions. Imidazoles can undergo a variety of reactions, including nucleophilic substitutions and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Imidazoles generally have moderate to high polarity and can form hydrogen bonds .

Scientific Research Applications

Photoreactions and Oxidation Processes

  • Research on the photo-oxidation of related compounds has been explored, highlighting how specific substitutions and conditions affect the oxidation outcomes and the potential formation of novel compounds through photo-sensitized oxidation processes (Albini, Bettinetti, & Minoli, 1983).

Luminescence Sensing

  • Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized, demonstrating selective sensitivity to benzaldehyde-based derivatives. This suggests potential applications in fluorescence sensing for chemicals, illustrating the versatility of imidazole derivatives in sensing applications (Shi, Zhong, Guo, & Li, 2015).

Synthesis of Novel Derivatives

  • Novel synthetic routes have been explored for the generation of benzoxazole derivatives under environmentally friendly conditions, indicating the utility of such compounds in chemical synthesis and potential applications in material science (Nikpassand, Zare Fekri, & Farokhian, 2015).

Antiradical Activities

  • The antiradical activities of benzazole-2-thiones have been studied, revealing the potential of these compounds in applications requiring antioxidant properties. This research sheds light on the chemical reactivity and potential health-related applications of benzazole derivatives (Gataullina et al., 2017).

Synthesis and Reactivity

  • A study on the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone showcases innovative approaches to chemical synthesis, highlighting the versatility and reactivity of imidazole derivatives in creating a wide range of compounds (Zhan et al., 2019).

Future Directions

The study of imidazole derivatives is a vibrant field with many potential applications in medicine, agriculture, and materials science . Future research may focus on developing new synthesis methods, studying the properties of these compounds, and exploring their potential applications.

Properties

IUPAC Name

[1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-8-7-11-19(16(15)2)24-13-6-5-12-22-18-10-4-3-9-17(18)21-20(22)14-23/h3-4,7-11,23H,5-6,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMHRINFQUDNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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